molecular formula C18H17N3O3 B5846306 N-methyl-2-[4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]acetamide

N-methyl-2-[4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]acetamide

Cat. No.: B5846306
M. Wt: 323.3 g/mol
InChI Key: CJGZLBCGMSWUJE-UHFFFAOYSA-N
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Description

N-methyl-2-[4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]acetamide is a complex organic compound with a unique structure that includes a phthalazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]acetamide typically involves multiple steps. One common method starts with the preparation of the phthalazinone core, which is then functionalized to introduce the phenoxy and acetamide groups. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like palladium for coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

N-methyl-2-[4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-2-[4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-2-[4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-methyl-2-[4-(3-methyl-4-oxophthalazin-1-yl)phenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-19-16(22)11-24-13-9-7-12(8-10-13)17-14-5-3-4-6-15(14)18(23)21(2)20-17/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGZLBCGMSWUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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